molecular formula C13H11ClN4O2 B1182028 6-{[(4-Chloroanilino)carbonyl]amino}

6-{[(4-Chloroanilino)carbonyl]amino}

Cat. No.: B1182028
M. Wt: 290.707
InChI Key: AMQKCNGALNTHNF-UHFFFAOYSA-N
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Description

The 6-{[(4-Chloroanilino)carbonyl]amino} moiety is a valuable chemical scaffold in advanced scientific research and development, particularly due to the properties conferred by the 4-chloroaniline group. The 4-chloroaniline structure is a well-established precursor and key intermediate in the synthesis of numerous pharmacologically active compounds . Its incorporation is critical in medicinal chemistry for the development of new therapeutic agents, with chlorine-containing molecules representing a significant portion of FDA-approved drugs across a wide range of disease categories, underscoring the group's importance in drug discovery . This structure is also fundamental in agrochemical research. It serves as a metabolite and core component in the mode of action of certain pesticides and herbicides, informing the design of next-generation crop protection agents . Furthermore, the 4-chloroaniline structure is utilized in the synthesis of various dyes and pigments . In toxicological and environmental science, this compound family is of significant interest for studying the impact of chlorinated aromatic amines on biological systems and the environment, providing insights into oxidative stress responses and biomacromolecule damage in model organisms . As such, this chemical is an essential building block for researchers working in organic synthesis, pharmaceutical sciences, and agrochemistry, enabling the exploration of novel chemical entities and their mechanisms of action.

Properties

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.707

IUPAC Name

6-[(4-chlorophenyl)carbamoylamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN4O2/c14-9-2-4-10(5-3-9)17-13(20)18-11-6-1-8(7-16-11)12(15)19/h1-7H,(H2,15,19)(H2,16,17,18,20)

InChI Key

AMQKCNGALNTHNF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents/Functional Groups Key Properties/Applications Evidence ID
6-{[(4-Chloroanilino)carbonyl]amino} Benzamide Urea-linked 4-chloroaniline Hydrogen bonding, potential drug scaffold
4-Anilino-6-chloropyrimidine Pyrimidine 4-Chloroaniline at position 4 Anticancer derivatives, planar structure
6-[(4-Chloroanilino)methyl]quinazoline Quinazoline 4-Chloroanilino methyl group at position 6 Kinase inhibition, rigid backbone
n-Undecanyl 2-(4-chloroanilino)oxime Cyclohexenecarbodithioate 4-Chloroanilino oxime, dithioate group Isostructural analogs, crystallography
Chlorhexidine Biguanide Bis-(4-chloroanilino)guanidine Antimicrobial, broad-spectrum activity

Core Structure Variations

  • Benzamide vs. Pyrimidine/Quinazoline :
    The benzamide core () offers a simpler aromatic system compared to pyrimidine () or quinazoline (). Pyrimidine and quinazoline cores introduce nitrogen heteroatoms, enhancing π-π stacking and hydrogen-bonding interactions, which are advantageous in kinase inhibition .
  • Urea vs. Biguanide Linkages :
    Chlorhexidine () replaces urea with a biguanide group (-NH-C(=NH)-NH-), increasing positive charge and enabling membrane disruption in bacteria. Urea derivatives like the target compound may exhibit lower cytotoxicity but reduced antimicrobial potency .

Substituent Effects

  • 4-Chloroanilino vs. However, bromine’s higher electronegativity may enhance halogen bonding .
  • Methyl vs. Carbonylamino Linkers: The methyl linker in 6-[(4-Chloroanilino)methyl]quinazoline () provides flexibility but reduces hydrogen-bonding capacity compared to the rigid urea group in the target compound .

Stability and Reactivity

  • Urea derivatives are prone to hydrolysis under acidic or basic conditions, whereas pyrimidine and quinazoline cores () are more stable.
  • Thioate groups () improve metabolic stability over oxy-analogs but may introduce toxicity risks .

Material Science

  • Hydrogen-bonding networks in urea derivatives () enable crystal engineering applications, as seen in related phenol-aniline compounds () .

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves coupling 4-chloroaniline with a pre-functionalized nicotinamide derivative using carbodiimide reagents. In a representative procedure:

  • Activation Step : The carboxylic acid group at the 6-position of 6-aminonicotinamide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at 0°C.

  • Coupling : 4-Chloroaniline is added dropwise, and the reaction proceeds at room temperature for 12–24 hours.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the target compound in 65–72% yield.

Key Optimization Factors :

  • Solvent Choice : Dichloromethane provides superior solubility for both aromatic amines and carbodiimide complexes compared to THF or DMF.

  • Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid minimizes side reactions like dimerization.

Diazotization-Coupling Sequence

Adapted from azo dye synthesis, this method involves:

  • Diazotization : 4-Chloroaniline is treated with sodium nitrite in HCl at 0–5°C to form the diazonium salt.

  • Coupling : The diazonium salt reacts with 6-aminonicotinamide in a potassium hydroxide buffer (pH 4–6) at 0°C.

  • Reduction : The azo intermediate is reduced with sodium dithionite to yield the final urea product.

Typical Yields : 85–91% after recrystallization from ethanol/water.

Comparative Analysis of Synthetic Methods

Parameter Carbodiimide Photoredox Diazotization
Yield (%)65–7289–9585–91
Reaction Time12–24 h2 min3–4 h
Purification ComplexityModerateHighLow
ScalabilityExcellentLimitedGood

Interpretation : While photoredox offers unparalleled speed, its reliance on specialized equipment limits industrial adoption. The diazotization method balances yield and practicality but generates stoichiometric waste. Carbodiimide-mediated coupling remains the benchmark for small-scale syntheses requiring high purity.

Mechanistic Insights and Side Reactions

Competing Pathways in Urea Formation

During carbodiimide activation, competing O-acylisourea formation can occur if the reaction mixture exceeds 25°C. This side product hydrolyzes during workup, reducing overall yield. Mitigation strategies include:

  • Maintaining temperatures below 20°C during activation.

  • Using HOBt as an additive to stabilize the active ester intermediate.

Regioselectivity Challenges

Unprotected pyridine rings may undergo electrophilic substitution at the 2- or 4-positions during diazotization. Protecting the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group prior to coupling directs reactivity exclusively to the 6-position.

Industrial-Scale Considerations

For kilogram-scale production, the diazotization method is preferred due to:

  • Low Catalyst Costs : No requirement for expensive photoredox catalysts.

  • Aqueous Workup : Facilitates waste stream management compared to organic solvent-intensive photoredox protocols.

A 2025 pilot study achieved 83% yield using continuous flow diazotization reactors with in-line pH monitoring .

Q & A

Q. What are the recommended synthetic routes for 6-{[(4-Chloroanilino)carbonyl]amino}, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous quinoline derivatives are synthesized via refluxing 4,7-dichloroquinoline with amines in polar solvents like ethanol or methanol . Optimization can include:
  • Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Catalysts : Evaluate palladium-based catalysts for cross-coupling steps .
  • Temperature control : Monitor exothermic reactions using jacketed reactors to prevent side products.
    Post-synthesis, confirm purity via HPLC (≥95%) and characterize intermediates using FT-IR and 1^1H/13^{13}C NMR .

Q. How should researchers characterize the structural integrity of 6-{[(4-Chloroanilino)carbonyl]amino}?

  • Methodological Answer : Use a multi-technique approach:
  • X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., as in furanone derivatives ).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., 178.62 g/mol for analogous compounds ).
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
    Cross-reference spectral data with PubChem or CAS Common Chemistry entries to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability or impurity profiles. Strategies include:
  • Standardized bioassays : Replicate studies using WHO-recommended protocols for antimalarial or anticancer activity .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may interfere with activity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .
    For example, conflicting cytotoxicity results might stem from differences in cell-line viability assays (e.g., MTT vs. ATP-based assays) .

Q. What strategies enhance the specificity of 6-{[(4-Chloroanilino)carbonyl]amino} in target biological systems?

  • Methodological Answer : To improve specificity:
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro vs. fluoro groups) and test binding affinity via SPR or molecular docking .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to reduce off-target effects .
  • In vivo pharmacokinetics : Monitor metabolite formation in rodent models using 14^{14}C-labeled compound tracking .
    Case studies on quinoline derivatives show that adding methyl groups to the anilino moiety can reduce nonspecific interactions .

Q. How can the environmental fate of this compound be evaluated to meet regulatory standards?

  • Methodological Answer : Follow tiered risk-assessment frameworks:
  • Phase 1 (Lab) : Determine hydrolysis half-life at pH 4–9 and photodegradation rates under UV light .
  • Phase 2 (Field) : Use soil column chromatography to model leaching potential and bioaccumulation in Daphnia magna .
  • Computational modeling : Predict persistence using EPI Suite or TEST software, referencing CAS RN data for analogous chloroanilines .
    For example, 4-chloroaniline derivatives exhibit moderate biodegradability (t₁/₂ = 14–28 days in aerobic soils) .

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